

A Technical Guide to the Physicochemical Properties of (2-Methoxyethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

Cat. No.: B124563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of key physicochemical properties of **(2-Methoxyethyl)benzene** (also known as Methyl Phenethyl Ether), focusing on its boiling point and density. This document is intended to serve as a comprehensive resource, incorporating available data, standard experimental methodologies, and a logical workflow for property determination.

Introduction to (2-Methoxyethyl)benzene

(2-Methoxyethyl)benzene (CAS No: 3558-60-9) is an organic compound classified as an ether.^{[1][2]} Its structure consists of a benzene ring substituted with a 2-methoxyethyl group. With the molecular formula C₉H₁₂O, it possesses a characteristic powerful and diffusive floral odor, making it useful in perfumes, detergents, and soaps.^[3] In research and development, particularly in fields like drug development and material science, a precise understanding of its physical properties is crucial for process design, formulation, and quality control.

Physicochemical Properties

The boiling point and density are fundamental properties that define the physical state and behavior of a liquid. The reported values for **(2-Methoxyethyl)benzene** can vary slightly between sources due to differences in measurement conditions and sample purity. A summary of these properties is presented below.

Data Presentation: Summary of Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	(2-Methoxyethyl)benzene	[2][4]
Synonyms	Methyl Phenethyl Ether, 2- Phenylethyl Methyl Ether	[2]
CAS Number	3558-60-9	[2]
Molecular Formula	C ₉ H ₁₂ O	[2][3]
Molecular Weight	136.19 g/mol	[2]
Boiling Point	190 °C (at 760 mmHg)	[4][5][6][7]
	172.3 °C (at 760 mmHg)	
185-187 °C	[6]	
Density	0.95 g/cm ³	[6][7][8]
	0.938 g/cm ³	
1.0617 g/cm ³ (at 25 °C)	[9]	
Appearance	Colorless liquid	[3][8]

Note: Variations in reported values are common in chemical literature and databases. The most frequently cited boiling point is approximately 190 °C and the density is approximately 0.95 g/cm³.

Experimental Protocols

While specific experimental reports for determining the properties of **(2-Methoxyethyl)benzene** are not detailed in public databases, the following sections describe the standard, universally accepted methodologies for measuring the boiling point and density of a liquid organic compound such as this.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][8] Accurate determination is critical for purification

(distillation) and identification.

Methodology: Distillation or Reflux Method

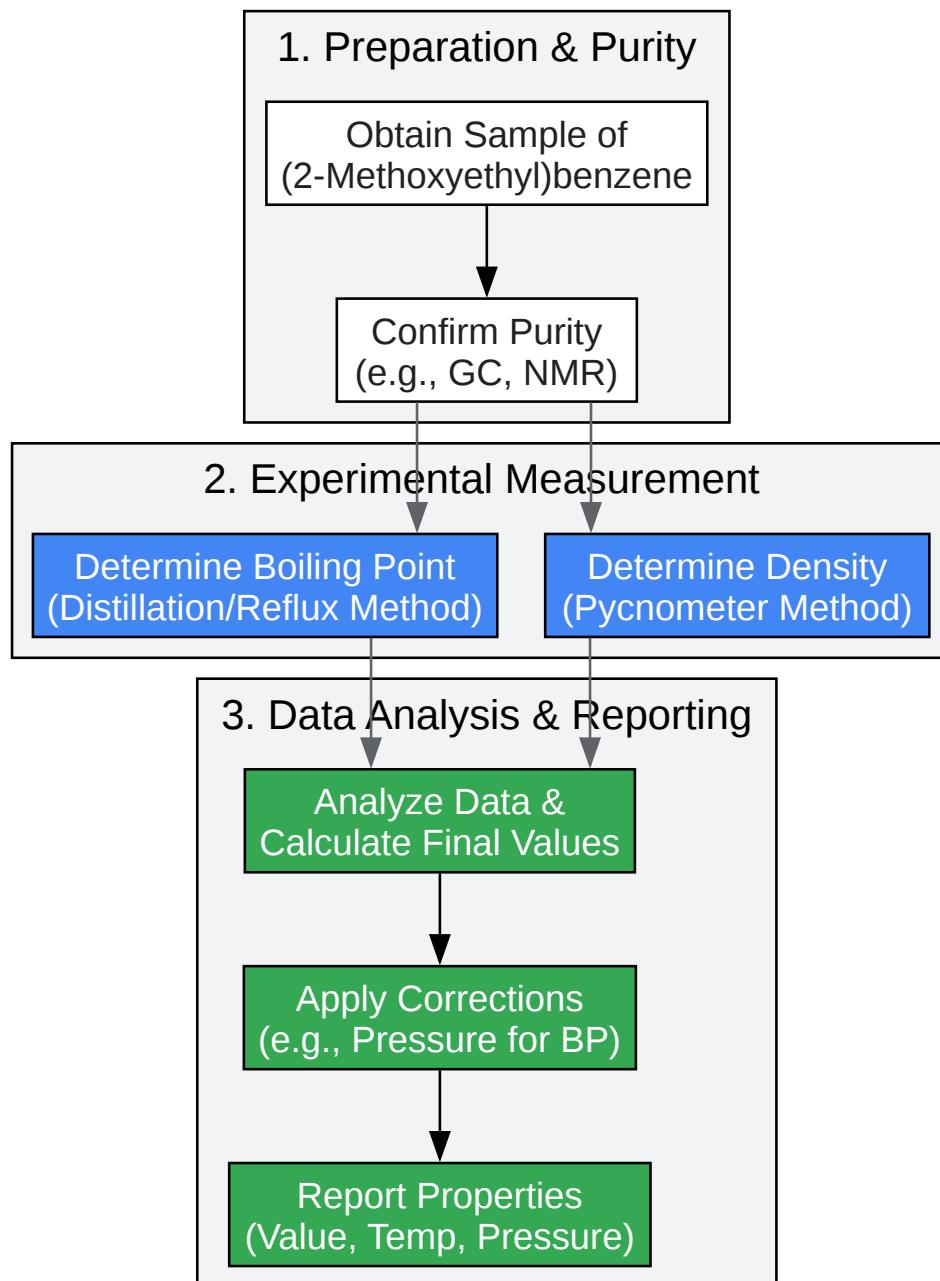
This is a common and reliable method for determining the boiling point of a liquid when a sufficient sample volume (typically $> 2\text{-}3 \text{ mL}$) is available.[3]

- **Apparatus Setup:** A small-scale distillation or reflux apparatus is assembled. This consists of a boiling flask (or conical vial), a condenser, a heat source (e.g., heating mantle or oil bath), and a calibrated thermometer.[3]
- **Sample Preparation:** The boiling flask is charged with a few milliliters of **(2-Methoxyethyl)benzene** and a boiling chip or magnetic stir bar to ensure smooth boiling.
- **Thermometer Placement:** The thermometer is securely clamped such that its bulb is positioned just above the surface of the liquid.[3] This ensures that the temperature of the vapor in equilibrium with the boiling liquid is measured, not the liquid itself.
- **Heating:** The liquid is gently heated. As it boils, vapor will rise, surround the thermometer bulb, and begin to condense in the condenser. The setup should be insulated (e.g., with aluminum foil) to minimize heat loss.[3]
- **Data Recording:** The temperature is recorded when it stabilizes, which occurs when a steady rate of condensation (reflux) is observed. This stable temperature is the boiling point. It is crucial to also record the ambient atmospheric pressure, as boiling point is pressure-dependent.[5]

Density is the mass of a substance per unit of volume ($\rho = m/V$).[4] It is an important indicator of purity and can be measured with high precision using a pycnometer.

Methodology: Pycnometer Method

A pycnometer, or specific gravity bottle, is a glass flask with a precisely known volume, designed for highly accurate density measurements.[7][10]


- **Preparation and Tare Mass:** A clean, dry pycnometer with its stopper is weighed precisely on an analytical balance. This mass is recorded as m_1 .[2]

- Calibration with a Reference Liquid: The pycnometer is filled with a reference liquid of a well-known density, typically distilled water (ρ_{water}). Care is taken to ensure no air bubbles are trapped.^[7] The stopper is inserted, allowing excess liquid to exit through its capillary. The outside of the pycnometer is carefully dried.
- Mass of Pycnometer with Water: The filled pycnometer is weighed, and the mass is recorded as m_2 . The temperature of the water is also recorded.
- Volume Calculation: The mass of the water is calculated ($m_{\text{water}} = m_2 - m_1$). The exact volume of the pycnometer (V) at that temperature is then determined using the known density of water: $V = m_{\text{water}} / \rho_{\text{water}}$.^[10]
- Measurement with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with **(2-Methoxyethyl)benzene**. The same filling and drying procedure is followed.
- Mass of Pycnometer with Sample: The pycnometer filled with the sample liquid is weighed, and its mass is recorded as m_3 .
- Density Calculation: The mass of the sample liquid is calculated ($m_{\text{sample}} = m_3 - m_1$). The density of the sample (ρ_{sample}) is then calculated using the previously determined volume of the pycnometer: $\rho_{\text{sample}} = (m_3 - m_1) / V$.^[2]

Visualization of Experimental Workflow

The logical process for characterizing a chemical substance involves several key stages, from initial sample handling to final data reporting. The following diagram illustrates this workflow.

Logical Workflow for Physicochemical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 5. quora.com [quora.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. che.utah.edu [che.utah.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. calnesis.com [calnesis.com]
- 10. studylib.net [studylib.net]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of (2-Methoxyethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124563#physicochemical-properties-of-2-methoxyethyl-benzene-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com